REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([NH:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)[c:5]([C:6]#[N:7])[cH:8][cH:9]1.[Na+:22].[OH-:21].[OH2:23].[S:16]([OH:17])(=[O:18])(=[O:19])[OH:20]>>[Cl:1][c:2]1[cH:3][c:4]([NH:10][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)[c:5]([C:6]([OH:17])=[O:21])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1NC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(Cl)cc1NC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |